4-Methoxynaphthalen-1-amine hydrochloride

Descripción general

Descripción

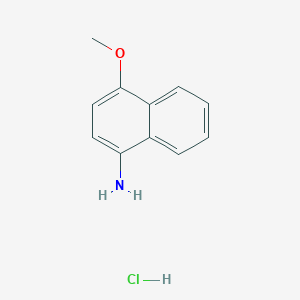

4-Methoxynaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₂ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group (-OCH₃) and an amine group (-NH₂) on the naphthalene ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxynaphthalen-1-amine hydrochloride is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death .

Biochemical Pathways

The compound affects the microtubule dynamics, an essential biochemical pathway in cell division . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells .

Result of Action

The inhibition of tubulin polymerization by this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . This results in the antiproliferative activity of the compound, making it a potential anticancer agent .

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms and the extent of these effects are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 4-Methoxynaphthalen-1-amine hydrochloride in animal models. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Subcellular Localization

Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride typically involves the reduction of 1-methoxy-4-nitronaphthalene. The process begins with the dissolution of 1-methoxy-4-nitronaphthalene in methanol, followed by the addition of 80% hydrazine hydrate and Raney nickel as a catalyst. The mixture is then refluxed to facilitate the reduction reaction, yielding 4-methoxynaphthalen-1-amine. This amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid in dry diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and conversion steps, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Modified amines

Substitution: Halogenated naphthalenes

Aplicaciones Científicas De Investigación

4-Methoxynaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methoxy-2-methylnaphthalene

- 4-Methoxynaphthalen-1-ol

- 1-Bromo-4-methoxynaphthalene

- 1,5-Dimethoxynaphthalene

Uniqueness

4-Methoxynaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule in anticancer research .

Actividad Biológica

4-Methoxynaphthalen-1-amine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₃ClN

- Molecular Weight : 199.68 g/mol

The presence of a methoxy group and an amine group on the naphthalene ring enhances its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand, modulating the activity of various biological targets, which can lead to diverse physiological effects. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, with mechanisms involving apoptosis induction in cancer cells.

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens, making it a candidate for further therapeutic exploration.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases .

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of pro-apoptotic and anti-apoptotic proteins, particularly Bcl-2 family members .

Antimicrobial Effects

In another research effort, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | Antimicrobial, anticancer | Different substitution pattern |

| 1-(4-Methoxynaphthalen-2-yl)ethan-1-amines | Enzyme inhibition, receptor modulation | Structural variations affect activity |

The comparative analysis highlights the unique biological profiles of similar compounds, emphasizing the distinct properties imparted by the methoxy group’s position on the naphthalene ring.

Propiedades

IUPAC Name |

4-methoxynaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJOWVRCXFIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596214 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92599-05-8 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.